molecular formula C22H16N2O3 B3571180 2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-4-nitrophenol

2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-4-nitrophenol

Cat. No. B3571180
M. Wt: 356.4 g/mol
InChI Key: AEYYPDZVPRHNLC-UHFFFAOYSA-N
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Description

The compound “2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-4-nitrophenol” is a complex organic molecule. It contains a cyclopenta[c]quinoline core, which is a polycyclic aromatic hydrocarbon made up of a quinoline ring fused to a cyclopentene . Attached to this core are a nitrophenol group and a dihydrobenzo[f] group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the fusion of the cyclopentene ring, and the attachment of the nitrophenol and dihydrobenzo[f] groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopenta[c]quinoline core would likely contribute significant aromatic character to the molecule, while the nitrophenol group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions and orientations of its functional groups. The nitro group is typically quite reactive and could undergo reduction reactions. The phenol group could potentially undergo reactions at the hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of its functional groups. For example, the presence of a nitro group could potentially make the compound more polar, while the presence of multiple aromatic rings could increase its hydrophobicity .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, as well as investigations into its potential biological activity. Given the known biological activity of many quinoline derivatives, this compound could potentially be of interest in medicinal chemistry .

properties

IUPAC Name

2-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-20-11-9-14(24(26)27)12-18(20)22-17-7-3-6-16(17)21-15-5-2-1-4-13(15)8-10-19(21)23-22/h1-2,4-5,8-12,25H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYYPDZVPRHNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC(=C5)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-benzo[F]cyclopenta[C]quinolin-4-YL)-4-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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